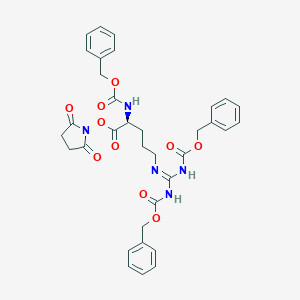

Z-Arg(Z)2-Osu

Descripción general

Descripción

Z-Arg(Z)2-Osu is a peptide that has been extensively researched for its potential applications in biochemical and physiological studies. This peptide has been synthesized using various methods and has been shown to have a wide range of effects on biological systems.

Aplicaciones Científicas De Investigación

Inactivation of Cathepsin L

Z-Arg(Z)2-Osu analogs have been found effective in rapid inactivation of cathepsin L, an enzyme implicated in various biological processes. For instance, Z-Phe-PheCHN2, a related compound, was shown to selectively inactivate cathepsin L under certain concentration ranges, indicating potential for targeted therapeutic applications (Kirschke & Shaw, 1981).

Organic Solar Cells

Compounds similar to Z-Arg(Z)2-Osu, like l-Arginine, have been used in organic solar cells as electron transport layers, enhancing photovoltaic performance. This illustrates the potential for Z-Arg(Z)2-Osu analogs in renewable energy applications (Li et al., 2020).

Z-Scheme Photocatalytic Systems

Research has also focused on Z-scheme photocatalytic systems, where compounds like Z-Arg(Z)2-Osu could potentially play a role in enhancing the efficiency of such systems for applications like water splitting and environmental remediation (Wang et al., 2018).

Kinetic Measurements in Mass Spectrometry

Z-type peptide fragment ions, which could theoretically include Z-Arg(Z)2-Osu or its analogs, have been used as kinetic ion thermometers in mass spectrometry. This application is critical for understanding the internal energy of peptide cation-radicals produced by electron transfer, offering insights into molecular dynamics (Pépin & Tureček, 2015).

Thermal Stabilizers in Polymer Industry

Compounds structurally related to Z-Arg(Z)2-Osu, such as zinc arginine complexes, have been used as thermal stabilizers in the polymer industry. These stabilizers offer excellent initial whiteness, whiteness retention, and long-term thermal stability for materials like poly(vinyl chloride) (Shi et al., 2019).

Study of Z-DNA Structures

In the field of molecular biology, analogs of Z-Arg(Z)2-Osu have been used in studying Z-DNA structures. Z-DNA, a left-handed alternative form of DNA, plays important roles in genetics and disease, and compounds like Z-Arg(Z)2-Osu can aid in stabilizing and observing these structures (Bao et al., 2020).

Mecanismo De Acción

Target of Action

Z-Arg(Z)2-Osu is a biochemical compound that primarily targets lysosomal cathepsins B and L . These cathepsins are proteolytic enzymes involved in protein degradation within the lysosome, a cellular organelle responsible for breaking down waste materials and cellular debris .

Mode of Action

The compound interacts with its targets by serving as a substrate for these enzymes. The cathepsins cleave the compound, resulting in changes in their activity . This interaction can lead to the selective activation of these enzymes, which may contribute to the clearance of misfolded or unfolded proteins .

Biochemical Pathways

The activation of cathepsins B and L by Z-Arg(Z)2-Osu affects the autophagic-lysosomal pathway . This pathway is crucial for the degradation and recycling of cellular components, including damaged organelles and misfolded proteins . The downstream effects of this activation include enhanced protein clearance, which may contribute to cellular homeostasis and neuroprotection .

Result of Action

The molecular and cellular effects of Z-Arg(Z)2-Osu’s action primarily involve the enhancement of protein clearance through the activation of the autophagic-lysosomal pathway . This can potentially contribute to the maintenance of cellular homeostasis and provide neuroprotective effects .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35N5O10/c40-28-18-19-29(41)39(28)49-30(42)27(36-32(43)46-21-24-11-4-1-5-12-24)17-10-20-35-31(37-33(44)47-22-25-13-6-2-7-14-25)38-34(45)48-23-26-15-8-3-9-16-26/h1-9,11-16,27H,10,17-23H2,(H,36,43)(H2,35,37,38,44,45)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTIDXYCZXQJKB-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Arg(Z)2-Osu | |

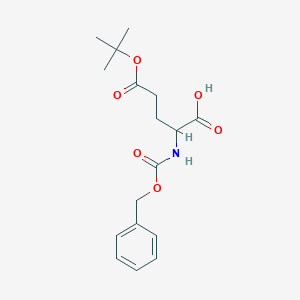

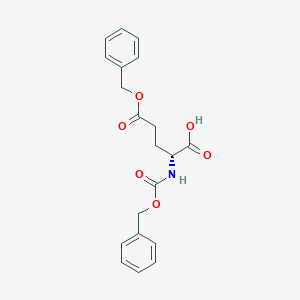

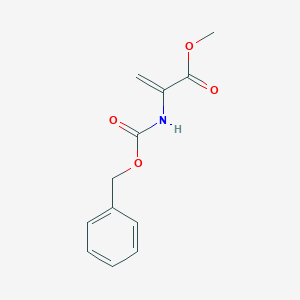

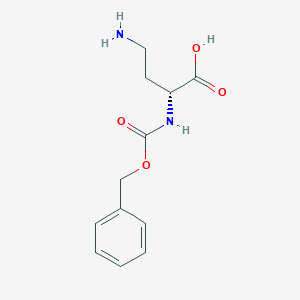

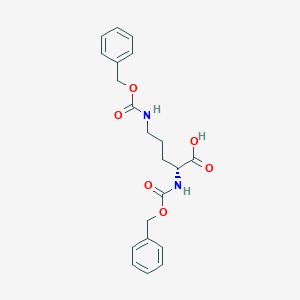

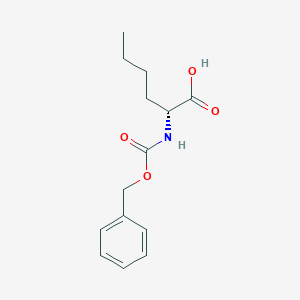

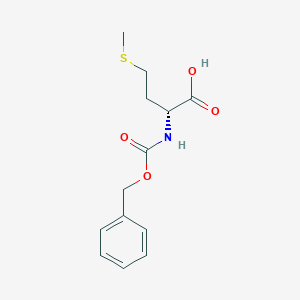

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

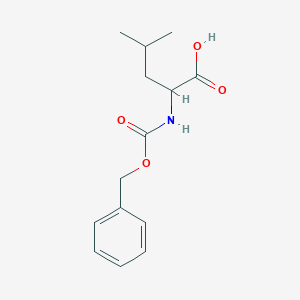

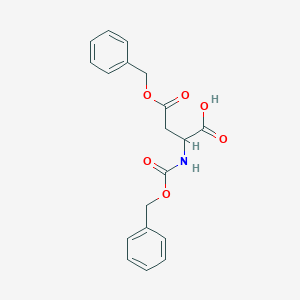

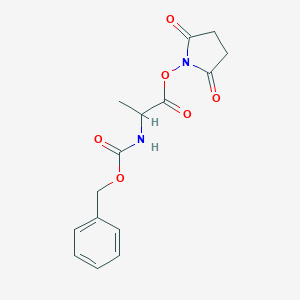

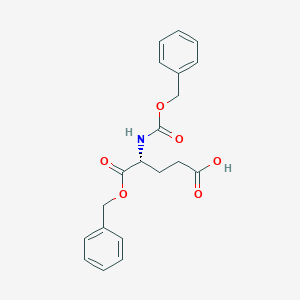

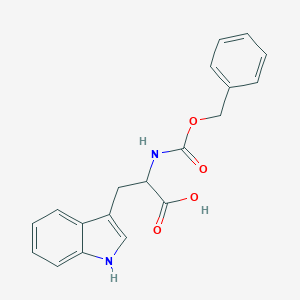

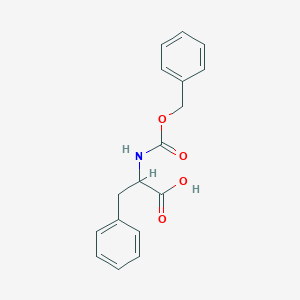

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid](/img/structure/B554504.png)